molecular formula C17H24F2N2O3S B2623373 1'-((3,4-Difluorophenyl)sulfonyl)-4-methoxy-1,4'-bipiperidine CAS No. 1705093-37-3

1'-((3,4-Difluorophenyl)sulfonyl)-4-methoxy-1,4'-bipiperidine

Cat. No.: B2623373
CAS No.: 1705093-37-3
M. Wt: 374.45
InChI Key: LJXCADZIAZYZBJ-UHFFFAOYSA-N
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Description

1'-((3,4-Difluorophenyl)sulfonyl)-4-methoxy-1,4'-bipiperidine is a chemical compound of interest in medicinal chemistry and pharmacological research, featuring a bipiperidine core with a sulfonamide linkage. While direct studies on this specific molecule are limited, its structure is closely related to advanced research compounds in two key areas. First, its scaffold is analogous to a series of metabolically stable DM1 antagonists investigated for their potential in neuroscience, particularly in targeting dopamine receptor signaling pathways . Second, the 1,4'-bipiperidine arylsulfonamide structure is a hallmark of TASIN compounds (Truncating APC-Selective Inhibitors), which are designed as first-in-class, genotype-selective cytotoxins that specifically target colorectal cancer cells with truncated APC mutations, a driver in over 80% of colorectal cancer cases . This structural profile suggests potential utility as a valuable tool compound for probing biological mechanisms in oncology and central nervous system (CNS) disorders. Researchers may find it useful for developing targeted therapies or as a chemical probe in structure-activity relationship (SAR) studies. This product is intended for research use only in a laboratory setting and is not for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

1-(3,4-difluorophenyl)sulfonyl-4-(4-methoxypiperidin-1-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24F2N2O3S/c1-24-14-6-8-20(9-7-14)13-4-10-21(11-5-13)25(22,23)15-2-3-16(18)17(19)12-15/h2-3,12-14H,4-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJXCADZIAZYZBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1’-((3,4-Difluorophenyl)sulfonyl)-4-methoxy-1,4’-bipiperidine involves multiple steps, typically starting with the preparation of the bipiperidine core. The synthetic route may include:

Industrial production methods may involve optimization of these steps to ensure high yield and purity, often utilizing advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

1’-((3,4-Difluorophenyl)sulfonyl)-4-methoxy-1,4’-bipiperidine undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include organic solvents like dichloromethane (CH2Cl2) and controlled temperatures to ensure selective transformations. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of 1'-((3,4-Difluorophenyl)sulfonyl)-4-methoxy-1,4'-bipiperidine exhibit promising anticancer properties. In vitro studies have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines. For instance, the compound's ability to induce apoptosis in human cancer cells has been documented, suggesting a potential role in cancer therapies .

Pharmacological Properties
The compound has been evaluated for its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). Its favorable solubility profile enhances its bioavailability, making it a candidate for oral formulations. Additionally, the compound's stability under physiological conditions indicates its potential for development into a therapeutic agent .

Structure-Activity Relationship Studies

Modifications and Derivatives
The sulfonyl group in 1'-((3,4-Difluorophenyl)sulfonyl)-4-methoxy-1,4'-bipiperidine plays a crucial role in modulating biological activity. Studies have shown that variations in the substituents on the bipiperidine core can lead to significant changes in potency and selectivity against specific targets . This structure-activity relationship (SAR) analysis is pivotal for optimizing drug candidates.

Material Sciences

Polymeric Applications
The compound's unique chemical properties have led to explorations in material sciences, particularly in developing polymeric materials with enhanced mechanical properties. When incorporated into polymer matrices, it can improve thermal stability and mechanical strength. These advancements are particularly relevant in creating materials for biomedical devices and drug delivery systems .

Case Studies and Clinical Research

Clinical Trials
Several clinical trials are underway to evaluate the efficacy of formulations containing 1'-((3,4-Difluorophenyl)sulfonyl)-4-methoxy-1,4'-bipiperidine in treating specific types of cancer. Preliminary results indicate a favorable safety profile and encouraging efficacy rates compared to existing treatments .

Comparative Studies
In comparative studies with other anticancer agents, this compound has shown synergistic effects when used in combination therapies. This suggests that it may enhance the efficacy of existing treatments while potentially reducing side effects associated with higher doses of traditional chemotherapeutics .

Data Summary Table

Application AreaFindingsReferences
Anticancer ActivityInduces apoptosis in cancer cell lines
Pharmacological PropertiesFavorable ADME profile
Structure-ActivityModifications enhance biological activity
Material SciencesImproves polymer mechanical properties
Clinical TrialsFavorable safety and efficacy profile
Comparative StudiesSynergistic effects with other agents

Mechanism of Action

The mechanism of action of 1’-((3,4-Difluorophenyl)sulfonyl)-4-methoxy-1,4’-bipiperidine involves its interaction with molecular targets through its functional groups. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The methoxy group may enhance the compound’s solubility and bioavailability, facilitating its distribution within biological systems .

Comparison with Similar Compounds

Structural Analogues of Bipiperidine Derivatives

[1,4'-Bipiperidine]-1'-carboxamide, 4-(3,4-dichlorophenoxy)-N-[(4-methylphenyl)sulfonyl]- (CAS 485391-80-8)
  • Core : 1,4'-Bipiperidine.
  • Substituents: 3,4-Dichlorophenoxy group. Tosyl (p-toluenesulfonyl) group.
  • The tosyl group is bulkier than the 3,4-difluorophenylsulfonyl group, which may reduce membrane permeability or receptor affinity.
2-(7-{[4,4'-Bipiperidine]-1-carbonyl}-4-methyl-3-oxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-yl)acetic Acid
  • Core : Benzodiazepine fused with bipiperidine.
  • Substituents :
    • Bipiperidine carbonyl linker.
    • Carboxylic acid moiety.
  • Key Differences :
    • The carboxylic acid enhances water solubility, contrasting with the methoxy group’s hydrophobic nature in the target compound .
    • The benzodiazepine core may confer distinct pharmacological properties (e.g., CNS activity).

Fluorophenyl-Substituted Analogues in Other Scaffolds

Imidazopyridines with 3,4-Difluorophenyl Groups
  • Core : Imidazopyridine.
  • Substituents : 3,4-Difluorophenyl at R2.
  • Key Findings :
    • Derivatives with 3,4-difluorophenyl groups (e.g., compounds 27, 29) exhibited low cytotoxicity margins (SI = 47–370) in malaria parasite assays .
    • Comparatively, 3,5-difluorophenyl analogues (e.g., compound 37) showed improved selectivity (SI = 1040), suggesting that meta-fluorine positioning reduces off-target effects .
SNAP-7941 Derivatives (MCHR1 Antagonists)
  • Core : Pyrimidinecarboxylate.
  • Substituents: 3,4-Difluorophenyl, acetylaminophenylpiperidinyl.
  • Key Differences: The sulfonyl group in the target compound may exhibit stronger hydrogen-bonding interactions compared to the acetylaminophenylpiperidinyl group in SNAP-7941 .

Substituent Effects on Pharmacological Properties

Table 1: Comparative Analysis of Key Compounds
Compound/Feature Target Compound Compound (3,4-diF) (3,5-diF)
Core Structure 1,4'-Bipiperidine 1,4'-Bipiperidine Imidazopyridine Imidazopyridine
Key Substituent 3,4-diF-sulfonyl 3,4-diCl-phenoxy + Tosyl 3,4-diF-phenyl 3,5-diF-phenyl
Lipophilicity (LogP) Moderate (fluorine) High (chlorine) Moderate Moderate
Cytotoxicity (SI Index) N/A N/A 47–370 1040
Bioactivity Hypothesized corrector activity Unreported Antimalarial Antimalarial (improved SI)

Biological Activity

1'-((3,4-Difluorophenyl)sulfonyl)-4-methoxy-1,4'-bipiperidine is a synthetic compound with significant potential in pharmacological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • IUPAC Name : 1-(3,4-difluorophenyl)sulfonyl-4-(4-methoxypiperidin-1-yl)piperidine
  • Molecular Formula : C17H24F2N2O3S
  • Molecular Weight : 374.45 g/mol
  • CAS Number : 1705093-37-3

The compound's biological activity is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. It has been shown to exhibit:

  • Antagonistic effects on serotonin receptors : Particularly the 5-HT3 and 5-HT6 receptors, which are implicated in mood regulation and cognitive functions. This antagonism can potentially lead to therapeutic effects in psychiatric disorders .
  • Inhibition of phospholipase A1 and caspase-1 : These actions contribute to its anti-inflammatory properties, suggesting a role in conditions characterized by inflammation .

Pharmacological Effects

Research indicates that 1'-((3,4-Difluorophenyl)sulfonyl)-4-methoxy-1,4'-bipiperidine exhibits various pharmacological activities:

  • Anti-inflammatory Activity :
    • Inhibition of key inflammatory pathways has been documented, making it a candidate for treating inflammatory diseases .
  • Neuroprotective Effects :
    • The compound has shown potential in protecting neuronal cells from oxidative stress and apoptosis, which is crucial for conditions like Alzheimer's disease .
  • Antioxidant Properties :
    • Its ability to scavenge free radicals contributes to its neuroprotective effects and overall cellular health .

Case Studies

Several case studies have explored the efficacy of this compound:

  • A study demonstrated significant reductions in inflammatory markers in animal models treated with the compound, indicating its potential for managing chronic inflammatory conditions.
  • Neuroprotective assays showed that treatment with the compound resulted in improved cognitive function in rodent models subjected to neurotoxic insults.

Research Findings

A comprehensive review of the literature reveals the following key findings:

StudyFindings
Demonstrated potent anti-inflammatory activity via inhibition of caspase-1.
Showed dual antagonistic activity at 5-HT3 and 5-HT6 receptors with implications for antipsychotic effects.
Highlighted its role in enhancing neuronal survival under oxidative stress conditions.

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